methyl (2Z)-2,3-dibromoprop-2-enoate
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Overview
Description
Methyl (2Z)-2,3-dibromoprop-2-enoate is an organic compound characterized by the presence of two bromine atoms and a methyl ester group attached to a propenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2,3-dibromoprop-2-enoate typically involves the bromination of methyl acrylate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the propenoate backbone. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors where methyl acrylate is continuously fed into the reactor along with bromine. The reaction is monitored and controlled to maintain optimal conditions for high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2,3-dibromoprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alkenes or alkanes.
Oxidation Reactions: It can undergo oxidation to form epoxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are employed.
Major Products
Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Reduction: Products include alkenes or alkanes with reduced bromine content.
Oxidation: Products include epoxides or other oxidized forms of the original compound.
Scientific Research Applications
Methyl (2Z)-2,3-dibromoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-2,3-dibromoprop-2-enoate involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-2,3-dibromoprop-2-enoate: An isomer with a different geometric configuration.
Methyl 2,3-dibromopropanoate: A compound with a similar structure but lacking the double bond.
Methyl 2-bromoprop-2-enoate: A compound with only one bromine atom.
Uniqueness
Methyl (2Z)-2,3-dibromoprop-2-enoate is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Properties
CAS No. |
26631-70-9 |
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Molecular Formula |
C4H4Br2O2 |
Molecular Weight |
243.88 g/mol |
IUPAC Name |
methyl (Z)-2,3-dibromoprop-2-enoate |
InChI |
InChI=1S/C4H4Br2O2/c1-8-4(7)3(6)2-5/h2H,1H3/b3-2- |
InChI Key |
CBTTXLCKHFLDPW-IHWYPQMZSA-N |
Isomeric SMILES |
COC(=O)/C(=C/Br)/Br |
Canonical SMILES |
COC(=O)C(=CBr)Br |
Purity |
95 |
Origin of Product |
United States |
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